Scientific Field: Physical Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the evaluation of thermophysical property data for pure compounds, with a primary focus on organics .
Methods of Application: These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Scientific Field: Polymer Chemistry
Application Summary: Ethyl 2-chloropropionate is used as an initiator during the synthesis of various polymers .
Methods of Application: It is used in the synthesis of poly (2- (diethylamino)ethyl methacrylate) and poly (N -isopropylacrylamide) via atom transfer radical polymerization .
Results or Outcomes: The result is the formation of the desired polymers. It was also used in the synthesis of end-functionalized poly (N -isopropylacrylamide) with a pyrenyl group .
Scientific Field: Agricultural Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of various herbicides .
Methods of Application: It is applied in the synthesis of phenoxypropionates, 2- (4-hydroxyphenoxy)propionate, and amino (or aryloxy) sulfonyl phenoxy propanates .
Results or Outcomes: The result is the production of the desired herbicides .
Scientific Field: Analytical Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis process based on Partial Least Squares Regression (PLSR) analysis and the use of Near-Infrared (NIR) spectroscopy to achieve the online and noninvasive monitoring of the extraction process .
Methods of Application: Online near-infrared spectroscopy was used as a process analysis technique in the synthesis of 2-chloropropionate for the first time. Then, the partial least squares regression (PLSR) quantitative model of the product solution concentration was established and optimized .
Results or Outcomes: Correlation coefficient ® of partial least squares regression (PLSR) calibration model was 0.9944, and the root mean square error of correction (RMSEC) was 0.018105 mol/L. These values of PLSR and RMSEC could prove that the quantitative calibration model had good performance .
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of plant auxiliaries such as 2-chloroethyl trimethyl ammonium chloride, dimethylaminosuccinic acid .
Results or Outcomes: The result is the production of the desired plant auxiliaries .
Scientific Field: Pharmaceutical Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of nonsteroidal antipyretic and anti-inflammatory drugs such as naproxen, indomethacin, and ibuprofen .
Results or Outcomes: The result is the production of the desired drugs .
Scientific Field: Biochemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of amino acids and peptides .
Results or Outcomes: The result is the production of the desired amino acids and peptides .
Scientific Field: Industrial Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of various dyes .
Methods of Application: It is applied in the synthesis of azo dyes, anthraquinone dyes, and phthalocyanine dyes .
Results or Outcomes: The result is the production of the desired dyes .
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of various pesticides .
Methods of Application: It is applied in the synthesis of organophosphorus pesticides, carbamate pesticides, and pyrethroid pesticides .
Results or Outcomes: The result is the production of the desired pesticides .
Ethyl 2-chloropropionate is a halogenated ester characterized by the molecular formula and a molecular weight of approximately 136.58 g/mol. It appears as a clear, colorless liquid with a pungent odor and is denser than water, making it insoluble in water. Ethyl 2-chloropropionate is known for its flammable nature and can produce hazardous gases when combusted, including hydrogen chloride. Its flash point is around 38 °C (100.4 °F), indicating that it can ignite easily under certain conditions .
Ethyl 2-chloropropionate can be synthesized through several methods:
Ethyl 2-chloropropionate has several applications:
Ethyl 2-chloropropionate shares structural similarities with other halogenated esters and propionic acid derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl Propanoate | Non-halogenated; commonly used as a flavoring agent. | |
| Methyl 2-chloropropionate | Similar structure but with a methyl group instead of ethyl; used in organic synthesis. | |
| Ethyl 3-chlorobutanoate | Contains a longer carbon chain; different reactivity profile due to position of chlorine. | |
| Ethyl Chloracetate | Similar reactivity but with a chlorine atom on the adjacent carbon; used in synthetic chemistry. |
Ethyl 2-chloropropionate's unique feature lies in its specific halogenation at the second carbon position, which influences its reactivity and potential applications compared to these similar compounds .
Ethyl 2-chloropropionate, also known as ethyl α-chloropropionate or ethyl 2-chloropropanoate, has evolved as an important reagent in organic synthesis since the development of halogenated esters as synthetic intermediates. The compound is classified as a chlorinated ester derived from 2-chloropropionic acid and ethanol. Its significance in synthetic chemistry stems from its ability to serve as an alkylating agent due to the reactivity of the carbon-chlorine bond at the α-position. This reactivity pattern makes it particularly valuable in creating new carbon-carbon and carbon-heteroatom bonds.
The development of efficient synthesis methods for ethyl 2-chloropropionate paralleled advances in organochlorine chemistry during the mid-20th century, with improvements in both racemic and stereoselective preparations. The ability to prepare optically active forms of this compound expanded its utility in asymmetric synthesis, particularly for pharmaceuticals requiring specific stereochemistry. As synthetic methodologies evolved, ethyl 2-chloropropionate became recognized as a key building block for accessing more complex chemical structures.
Recent research involving ethyl 2-chloropropionate has focused on improving synthesis methods, developing greener production processes, and expanding its application scope. A significant advancement has been the implementation of online near-infrared spectroscopy as a process analysis technique in the synthesis of 2-chloropropionate, representing the first application of this technology for this specific compound. This analytical approach enables real-time monitoring of reaction progress, improving quality control and process efficiency.
Researchers have established partial least squares regression (PLSR) quantitative models to analyze product solution concentration during synthesis, with correlation coefficients of calibration models reaching 0.9944. This advancement allows for online and noninvasive monitoring of extraction processes, contributing to more efficient and controlled industrial production.
Current applications research has expanded beyond traditional uses to include:
Ethyl 2-chloropropionate functions as a versatile synthetic building block due to its distinctive structural features and reactivity profile. The compound's value in modern chemistry stems from several key characteristics:
In contemporary synthetic pathways, ethyl 2-chloropropionate participates in several key reaction types:
These reaction pathways establish ethyl 2-chloropropionate as an essential intermediate in both academic and industrial chemical synthesis.
The synthesis of ethyl 2-chloropropionate has been extensively studied through various mechanistic pathways, each offering distinct insights into the reaction intermediates and stereochemical outcomes. The most comprehensive mechanistic investigations have focused on the chlorination of ethyl lactate using thionyl chloride, which proceeds through a well-characterized two-step process [1].
The formation of ethyl 2-chloropropionate from ethyl lactate involves the critical intermediate chlorosulphinate of ethyl lactate, which forms through nucleophilic attack of the hydroxyl group on thionyl chloride [1]. This chlorosulphinate intermediate is highly unstable and undergoes thermal decomposition at temperatures between 60-120°C to yield the desired chlorinated product. The reaction mechanism can be represented as a sequential process where the initial formation of the chlorosulphinate occurs rapidly at room temperature, followed by a slower thermal decomposition step that determines the overall reaction rate [1].
Recent investigations into the chlorination mechanism from propanoic acid to alpha-chloropropanoic acid using propanoic anhydride as catalyst have revealed important insights into the ionic versus radical pathways [2]. The ionic mechanism demonstrates significantly lower activation energy compared to radical pathways, with the rate-determining step being the acid-catalyzed enolization of propanoyl chloride. This process involves a complex series of four reaction routes, all initiated by the formation of an enol intermediate that subsequently undergoes electrophilic chlorination [2].
The mechanistic studies have also identified that the activation energy for the ionic mechanism leading to alpha-chloropropanoic acid formation is 125.73 kilojoules per mole, which is substantially lower than the radical chlorination pathways leading to beta-chloropropanoic acid (171.21 kilojoules per mole) and alpha,alpha-dichloropropanoic acid (162.64 kilojoules per mole) [2]. These findings definitively establish that ionic mechanisms are kinetically favored over radical alternatives in chlorination reactions of propionic acid derivatives.
The stereochemical outcome of ethyl 2-chloropropionate synthesis is highly dependent on the specific synthetic route and reaction conditions employed. When using thionyl chloride with pyridine hydrochloride as catalyst, partial racemization occurs due to the competitive nucleophilic substitution mechanisms [1]. The degree of racemization can be controlled by carefully managing the reaction temperature and catalyst concentration, with lower temperatures generally favoring retention of stereochemical integrity.
Studies on optically active ethyl lactate chlorination have demonstrated that the use of pyridine hydrochloride as catalyst causes partial racemization of the ethyl 2-chloropropionate product [1]. This racemization process is attributed to the formation of competing transition states that allow for both retention and inversion of configuration at the alpha-carbon center. The extent of racemization increases with higher reaction temperatures and longer reaction times, suggesting that thermodynamic equilibration between stereoisomers becomes more favorable under forcing conditions.
Alternative synthetic approaches, such as the direct reaction of 2-chloropropionyl chloride with ethanol, generally proceed with retention of configuration since no bond-breaking occurs at the stereogenic center . This method represents a more stereochemically reliable route when enantiopure starting materials are available, although it requires the pre-formation of the acid chloride intermediate.
The oxidation kinetics of ethyl 2-chloropropionate have been investigated using various oxidizing systems, with potassium permanganate in acidic medium being the most extensively studied [4] [5] [6]. These investigations have provided detailed insights into the rate-determining steps and activation parameters governing the oxidative transformations.
Kinetic studies of ethyl 2-chloropropionate oxidation by potassium permanganate in acidic aqueous solutions reveal first-order dependence on oxidant concentration and pseudo-first-order behavior with respect to the substrate [4] [5]. The reaction proceeds through the formation of a transient manganese-ester complex, which subsequently undergoes decomposition to yield carboxylic acid and aldehyde products in approximately 90% yield [4].
The mechanism of permanganate oxidation involves initial nucleophilic attack of the permanganate ion on the ester carbonyl group, followed by hydride transfer from the alpha-carbon to form an unstable manganese intermediate [5]. This intermediate rapidly decomposes through a concerted process that cleaves both the carbon-hydrogen bond and the ester linkage, producing acetic acid and the corresponding aldehyde as the major products [4].
Temperature-dependent studies have shown that the reaction rate increases exponentially with temperature, following Arrhenius behavior with activation energies typically ranging from 45-65 kilojoules per mole depending on the specific reaction conditions and acid concentration [6]. The reaction exhibits negative salt effects, indicating that the transition state has lower ionic character than the reactants, consistent with the proposed hydride transfer mechanism [5].
Flammable;Irritant